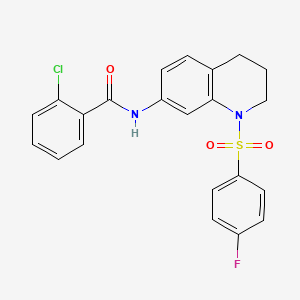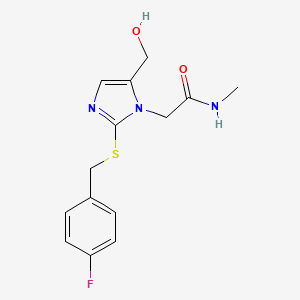
2-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H18ClFN2O3S and its molecular weight is 444.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activities
One notable application is in the development of novel sulfonamide derivatives exhibiting potent cytotoxic activities against various cancer cell lines. For instance, a study reported the synthesis of sulfonamide derivatives integrating different moieties, such as quinoline and isoquinoline, showing significant anticancer activity against breast and colon cancer cell lines. Compound 17, in particular, demonstrated notable potency against breast cancer cells, with an IC50 value comparable to the reference drug 5-fluorouracil (Ghorab et al., 2015).
Antimicrobial and Pharmacological Screening
Another application is in the synthesis of bioactive molecules for antimicrobial and pharmacological screening. A study synthesized fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole and tested their antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
Anticancer Evaluation
Further research includes the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety. These compounds displayed potent cytotoxic activity against various human cancer cell lines, with certain derivatives showing remarkable cytotoxic activity and low toxicity in normal cells (Ravichandiran et al., 2019).
Diuretic and Antihypertensive Agents
The chemical framework of "2-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide" is also relevant in the search for hybrid molecules acting as diuretic and antihypertensive agents. A study synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives, evaluating their diuretic, antihypertensive, and anti-diabetic potential in rats, with several compounds showing significantly excellent activity (Rahman et al., 2014).
Antiulcer Activity
Moreover, derivatives of this compound class were synthesized and examined for their antiulcer activity. Certain compounds, especially 4-substituted 8-[(2-benzimidazolyl)sulfinylmethyl]-1,2,3,4-tetrahydroquinolines, showed potent activity against various models of induced gastric ulcer in rats, indicating their potential in treating ulcerative conditions (Uchida et al., 1990).
Mechanism of Action
Target of Action
CHEMBL3617309, also known as 2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, primarily targets the Nuclear receptor ROR-gamma (Homo sapiens) . This receptor plays a crucial role in the regulation of immune responses, inflammation, and circadian rhythm.
Mode of Action
The compound acts as an inverse agonist at the ROR-gamma receptor . An inverse agonist not only blocks the action of the agonist but also induces a pharmacological response opposite to that agonist. Therefore, CHEMBL3617309 suppresses the activity of ROR-gamma, leading to changes in gene expression regulated by this receptor.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body .
Properties
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c23-20-6-2-1-5-19(20)22(27)25-17-10-7-15-4-3-13-26(21(15)14-17)30(28,29)18-11-8-16(24)9-12-18/h1-2,5-12,14H,3-4,13H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFZKPRWHFURRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2362522.png)

![N-(1-cyanocyclohexyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylpropanamide](/img/structure/B2362527.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2362531.png)
![2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2362532.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-phenylacetamide](/img/structure/B2362534.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2362535.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2362536.png)

![N-[benzotriazol-1-yl(phenyl)methyl]-N-methylformamide](/img/structure/B2362539.png)
![ethyl 4-(5-{(E)-[5-cyano-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B2362540.png)
![2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2362541.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2362542.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2362544.png)
